2-Tetradecanoyl-sn-glycero-3-phosphocholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

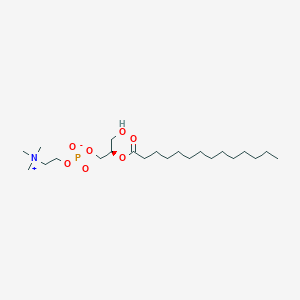

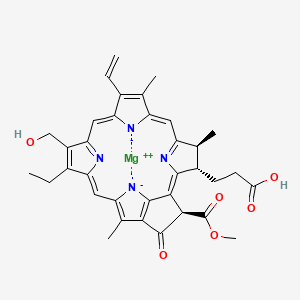

2-tetradecanoyl-sn-glycero-3-phosphocholine is a 2-acyl-sn-glycero-3-phosphocholine in which the acyl group is specified as tertadecanoyl (myristoyl). It has a role as a plant metabolite and a human metabolite. It is a lysophosphatidylcholine 14:0 and a 2-acyl-sn-glycero-3-phosphocholine.

Scientific Research Applications

Enzyme-Containing Lipid Vesicles

2-Tetradecanoyl-sn-glycero-3-phosphocholine is commonly used in the formation of enzyme-containing lipid vesicles (liposomes). These vesicles can encapsulate water-soluble enzymes, enabling various medical and biomedical applications, including enzyme-replacement therapy and immunoassays. The use of dehydration-rehydration and extrusion techniques has shown superiority in preparing these vesicles due to high enzyme encapsulation efficiency and the production of relatively monodisperse and unilamellar vesicles. These enzyme-containing vesicles can act as carriers in the bloodstream and function as nanoreactors for catalyzing substrate conversion into products, with controlled bilayer permeability achieved through physical or chemical methods (Walde & Ichikawa, 2001).

Role in Atherosclerosis

Specific oxidized phospholipids, which can be derived from 2-Tetradecanoyl-sn-glycero-3-phosphocholine, have been identified as major regulators in atherosclerosis, influencing various cell types in the vessel wall. These phospholipids are involved in regulating over a thousand genes in endothelial cells, affecting atherogenic and anti-atherogenic processes. They interact with several receptors and signaling pathways, contributing to vascular cell function regulation and potentially serving as ligands or causing membrane disruption (Berliner & Watson, 2005).

Biomimetic Polymers in Biomedicine

2-Methacryloyloxyethyl phosphorylcholine (MPC), which shares structural similarities with phospholipids like 2-Tetradecanoyl-sn-glycero-3-phosphocholine, is used to develop phosphorylcholine-containing (co)polymers. These polymers are gaining attention due to their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them promising for applications in dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).

Applications in Structural Biology

In structural biology, photoaffinity labeling is a technique where photoreactive groups, including those derived from phospholipids like 2-Tetradecanoyl-sn-glycero-3-phosphocholine, are used to study the organization of biological systems. This method helps in understanding drug targets, transport processes, and structural changes in various receptors and biomolecules. It's combined with modern instrumental analysis and computer-aided modeling for comprehensive insights into biological structures (Vodovozova, 2007).

properties

Product Name |

2-Tetradecanoyl-sn-glycero-3-phosphocholine |

|---|---|

Molecular Formula |

C22H46NO7P |

Molecular Weight |

467.6 g/mol |

IUPAC Name |

[(2R)-3-hydroxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)30-21(19-24)20-29-31(26,27)28-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1 |

InChI Key |

IGZPHNNYPPAPLA-OAQYLSRUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide](/img/structure/B1264308.png)

![1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine](/img/structure/B1264313.png)

![methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B1264325.png)

![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)